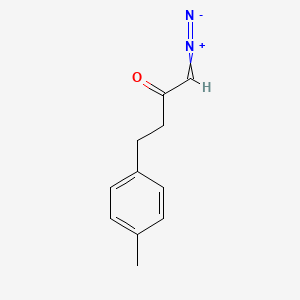
1-Diazonio-4-(4-methylphenyl)but-1-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diazonio-4-(4-methylphenyl)but-1-en-2-olate is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-4-(4-methylphenyl)but-1-en-2-olate typically involves the reaction of 4-methylphenylhydrazine with but-1-en-2-one under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently diazotized to yield the final product. The reaction conditions often include the use of hydrochloric acid and sodium nitrite at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-Diazonio-4-(4-methylphenyl)but-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiols are employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Diazonio-4-(4-methylphenyl)but-1-en-2-olate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential interactions with biomolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Diazonio-4-(4-methylphenyl)but-1-en-2-olate involves its reactivity with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, including drug development and biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Diazonio-4-(4-chlorophenyl)but-1-en-2-olate
- 1-Diazonio-4-(4-nitrophenyl)but-1-en-2-olate
- 1-Diazonio-4-(4-methoxyphenyl)but-1-en-2-olate
Uniqueness
1-Diazonio-4-(4-methylphenyl)but-1-en-2-olate is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties. These properties influence its reactivity and make it distinct from other similar compounds. The methyl group can enhance the stability of the diazonium salt and affect the overall reactivity of the compound in various chemical reactions.
Propiedades
Número CAS |
52345-23-0 |
|---|---|
Fórmula molecular |
C11H12N2O |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
1-diazo-4-(4-methylphenyl)butan-2-one |
InChI |
InChI=1S/C11H12N2O/c1-9-2-4-10(5-3-9)6-7-11(14)8-13-12/h2-5,8H,6-7H2,1H3 |
Clave InChI |
GKASDWXUKVNXBM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CCC(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl [3-(trimethoxysilyl)propyl]phosphonate](/img/structure/B14647040.png)
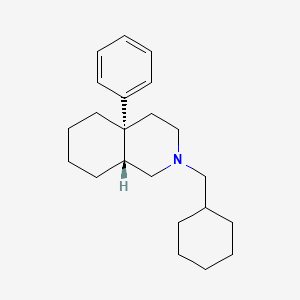
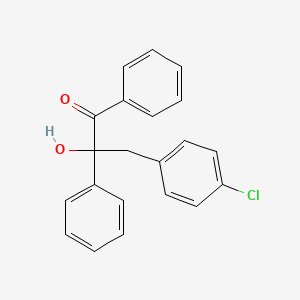

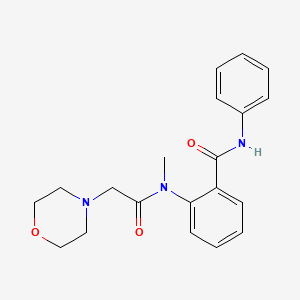

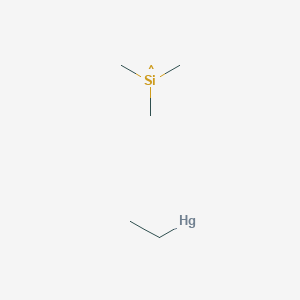
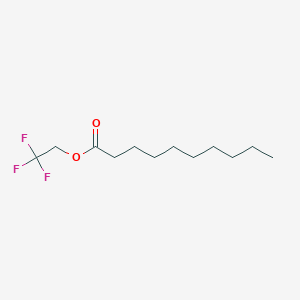
![3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione](/img/structure/B14647081.png)
![{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14647082.png)
![7-bromo-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647086.png)
![1,3,4-Oxadiazole-2(3H)-thione, 5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B14647094.png)
![1H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(7H)-one, 6-methyl-](/img/structure/B14647099.png)
